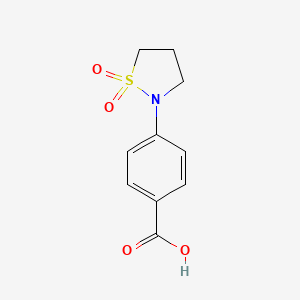

![molecular formula C9H11N3O2 B2409179 2-[(3-Aminophenyl)formamido]acetamide CAS No. 840537-64-6](/img/structure/B2409179.png)

2-[(3-Aminophenyl)formamido]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

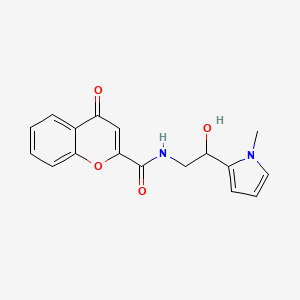

Description

“2-[(3-Aminophenyl)formamido]acetamide” is a chemical compound with the CAS Number: 840537-64-6 . Its IUPAC name is 3-amino-N-(2-amino-2-oxoethyl)benzamide . The compound has a molecular weight of 193.21 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11N3O2/c10-7-3-1-2-6(4-7)9(14)12-5-8(11)13/h1-4H,5,10H2,(H2,11,13)(H,12,14) . This indicates that the compound has a molecular formula of C9H11N3O2 .Scientific Research Applications

Environmental and Chemical Transformation

- A study investigated the reaction of the drug atenolol with hypochlorite under conditions simulating wastewater disinfection, resulting in products including 2-[(3-Aminophenyl)formamido]acetamide. These products exhibit phytotoxic activity, highlighting environmental implications (DellaGreca et al., 2009).

Crystal Structure Analysis

- Research on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which includes compounds similar to this compound, focused on their crystal structures. The study contributes to understanding the structural properties and potential pharmaceutical applications of these compounds (Camerman et al., 2005).

Anticancer Drug Synthesis

- A synthesized compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, showed potential as an anticancer drug. This research offers insights into the development of new therapeutic agents (Sharma et al., 2018).

Astrophysical Significance

- Acetamide, a related compound, has been detected in interstellar spaces, suggesting a role in the formation of complex organic molecules in the universe (Hollis et al., 2006).

Chemical Synthesis and Reactions

- Research on polycyclic N-hetero compounds involving reactions of benzyl ketones with formamide or acetamide, similar in structure to this compound, contributes to the understanding of organic synthesis processes (Hirota et al., 1978).

Development of Novel Compounds

- The synthesis of pyrimidines, imidazoles, and purines from 2-(Substituted amidino)acetamides, which are structurally similar to this compound, was explored. This research aids in the development of novel organic compounds (Keir & Wood, 1976).

Photocatalytic Applications

- The creation of carbon atom self-doped g-C3 N4 using acetamide or formamide shows potential for enhanced photocatalytic performance in environmental applications (Zhang et al., 2023).

Advanced Organic Chemistry

- N-(2-Aminophenyl)acetamide assisted in the selective monoarylation of ortho-C-H bonds of benzamides, illustrating its utility in advanced organic synthesis (Reddy et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

3-amino-N-(2-amino-2-oxoethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-7-3-1-2-6(4-7)9(14)12-5-8(11)13/h1-4H,5,10H2,(H2,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPBJCYXCMMGBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2409097.png)

![Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2409101.png)

![(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2409105.png)

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2409106.png)

![N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2409108.png)

![6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2409111.png)

![N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2409115.png)

![N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2409117.png)